molecular formula C21H23NO7 B565919 Narcotoline hemiacetal CAS No. 1795791-30-8

Narcotoline hemiacetal

Cat. No. B565919
M. Wt: 401.415
InChI Key: IFVHOVYYIXFWLJ-JUAJCIKASA-N
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Description

Narcotoline hemiacetal is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . It can be obtained from the opium poppy, Papaver somniferum .


Synthesis Analysis

The only substrate, 4’-O-desmethyl-3-O-acetylpapaveroxine, is a seco-berbine pathway intermediate that undergoes ester hydrolysis subsequent to 4’-O-methylation leading to the formation of narcotine hemiacetal . In the absence of 4’-O-methylation, a parallel pathway yields narcotoline hemiacetal .


Molecular Structure Analysis

The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .


Chemical Reactions Analysis

The conversion of an alcohol and aldehyde (or ketone) to a hemiacetal (or hemiketal) is a reversible process . In the absence of 4ʹ-O-methylation, a parallel pathway yields narcotoline hemiacetal .


Physical And Chemical Properties Analysis

The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .

Scientific Research Applications

  • Protective Group in Noscapine Biosynthesis : Narcotoline hemiacetal plays a critical role in the biosynthesis of noscapine in the opium poppy. It is formed through a series of enzymatic transformations, with acetylation introducing a protective group that is later hydrolyzed, triggering rearrangement to a cyclic hemiacetal (Dang, Chen, & Facchini, 2015).

  • Heterodimeric O-methyltransferases : In the biosynthesis pathway of noscapine, narcotoline hemiacetal is formed in a parallel pathway when there is an absence of 4'-O-methylation, indicating its relevance in the alternate biosynthetic routes of noscapine (Park, Chen, Lang, Ng, & Facchini, 2018).

  • Synthetic and Stereochemical Studies : Narcotoline hemiacetal has been a subject of synthetic and stereochemical studies, indicating its significance in organic chemistry and potential applications in drug synthesis (Rozwadowska & Matecka, 1991).

  • Engineering Biosynthesis in Yeast : The biosynthesis of noscapine, involving narcotoline hemiacetal, has been reconstituted in yeast. This provides a platform for producing noscapine and related intermediates for drug discovery and research (Li & Smolke, 2016).

properties

IUPAC Name

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVHOVYYIXFWLJ-JUAJCIKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narcotoline hemiacetal

Citations

For This Compound
8
Citations
MR Park, X Chen, DE Lang, KKS Ng… - The Plant …, 2018 - Wiley Online Library
… In the absence of 4ʹ-O-methylation, a parallel pathway yields narcotoline hemiacetal. … with a 4ʹ-hydroxyl (ie narcotoline and narcotoline hemiacetal), or the corresponding 1-hydroxyl …
Number of citations: 26 onlinelibrary.wiley.com
TTT Dang, X Chen, PJ Facchini - Nature chemical biology, 2015 - nature.com
… We have characterized four sequential enzymes that transform 1-hydroxy-N-methylcanadine to narcotoline hemiacetal, completing our elucidation of noscapine biosynthesis in opium …
Number of citations: 73 www.nature.com
PCG Rida, D LiVecche, A Ogden… - Medicinal research …, 2015 - Wiley Online Library
… understand noscapine biosynthesis in the opium poppy, Dang et al. have characterized four sequential enzymes that transform 1-hydroxy-N-methylcanadine to narcotoline hemiacetal. …
Number of citations: 107 onlinelibrary.wiley.com
M Dastmalchi, MR Park, JS Morris, P Facchini - Phytochemistry Reviews, 2018 - Springer
… NOS can also dehydrogenate the 4′-desmethyl analog of narcotine hemiacetal, known as narcotoline hemiacetal, to the corresponding lactone narcotoline. …
Number of citations: 67 link.springer.com
IM Menéndez‐Perdomo, JM Hagel… - Journal of Mass …, 2021 - Wiley Online Library
Benzylisoquinoline alkaloids (BIAs) have profound implications on human health owing to their potent pharmacological properties. Notable naturally occurring BIAs are the narcotic …
CS Jamieson, J Misa, Y Tang… - Chemical Society Reviews, 2021 - pubs.rsc.org
Psychoactive natural products play an integral role in the modern world. The tremendous structural complexity displayed by such molecules confers diverse biological activities of …
Number of citations: 32 pubs.rsc.org
V Tomar, S Kukreti, S Prakash, J Madan… - Current Topics in …, 2017 - ingentaconnect.com
… With reference to this, Dang et al. have mentioned four sequential enzymes that transform 1-hydroxy-N-methylcanadine to narcotoline hemiacetal. Moreover, cytochrome P450 …
Number of citations: 42 www.ingentaconnect.com
D Lang - Structure, 2022 - prism.ucalgary.ca
Plants represent a vast natural repository of unique and often potent compounds of pharmaceutical and industrial importance. Opium poppy (Papaver somniferum) is one of the first …
Number of citations: 2 prism.ucalgary.ca

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